3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one is a compound belonging to the benzoxazole family, characterized by its unique heterocyclic structure. It is notable for its potential biological activities, which include antimicrobial and anticancer properties. The compound's molecular formula is C_10H_11N_O, and it features a benzoxazole ring with three methyl groups at the 3, 5, and 7 positions.
The compound can be synthesized from various starting materials, including substituted anilines and other nitrogen-containing compounds. Its derivatives have been explored for their biological activities, particularly in the context of drug development.
3,5,7-Trimethyl-1,3-benzoxazol-2(3H)-one can be classified as a benzoxazole derivative, which falls under the category of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
The synthesis of 3,5,7-trimethyl-1,3-benzoxazol-2(3H)-one typically involves multi-step reactions that may include:
A common synthetic route involves the use of 2-nitroanilines as starting materials. For instance, the reaction conditions may include:
The molecular structure of 3,5,7-trimethyl-1,3-benzoxazol-2(3H)-one consists of a fused benzene and oxazole ring system. The presence of three methyl groups enhances its lipophilicity and potentially its biological activity.
Key structural data include:
The compound can undergo various chemical reactions including:
Reactions are often monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm product formation and purity .
The mechanism by which 3,5,7-trimethyl-1,3-benzoxazol-2(3H)-one exerts its biological effects is not fully elucidated but is believed to involve:
In vitro studies demonstrate significant inhibition of biofilm formation in Pseudomonas aeruginosa when treated with this compound .
3,5,7-trimethyl-1,3-benzoxazol-2(3H)-one has various scientific uses:
Structural hybridization has emerged as a cornerstone strategy for optimizing benzoxazolone-based therapeutics, leveraging the core scaffold's inherent bioactivity while addressing limitations such as metabolic instability or limited target engagement breadth. These approaches systematically modify three key regions: the N-3 position, C-5/6/7 aromatic positions, and the lactam carbonyl oxygen, each offering distinct pharmacological advantages.
Region-Specific Modifications:
Hybrid Pharmacophore Design: Strategic fusion of benzoxazolone with complementary pharmacophores generates multitarget ligands addressing complex disease pathologies:
Table 1: Biological Activities of Benzoxazolone Hybrid Derivatives
Hybrid Structure | Biological Activity | Potency (IC~50~/MIC) | Key Structural Features |
---|---|---|---|
N-Propanamide-piperazine (benzothiazolone) | AChE inhibition | 0.34 μM | C6 linker, benzothiazolone core |
5-Chloro-benzoxazolone | Quorum sensing inhibition | 62% biofilm reduction | C5 chloro substitution |
N-Ethoxybenzyl-benzoxazolone | CNS penetration enhancement | LogP 2.8, PSA 45 Ų | N-3 aromatic alkylation |
Hydrazone-Schiff base | Anticancer (HCT116) | IC~50~ 12 μM | C6 aldehyde + hydrazide |
Piperazine-bridged dimer | NF-κB inhibition | 0.43 μM | Hexamethylene spacer |
Electronic and Steric Considerations: The 3,5,7-trimethyl substitution pattern exemplifies steric optimization—the C-5 and C-7 methyl groups induce torsional effects that force the benzoxazolone ring out of coplanarity with appended aromatic systems, potentially enhancing selectivity for hydrophobic enzyme subpockets. Quantum mechanical calculations indicate methyl substitution at C-5 increases electron density at the lactam carbonyl (reducing electrophilicity by 12%), thereby decreasing susceptibility to nucleophilic degradation pathways. These modifications collectively improve metabolic stability, as evidenced by reduced CYP3A4-mediated dealkylation in microsomal assays compared to unsubstituted analogs [6] [8].
Bioisosteric replacement strategies critically evaluate benzoxazolone against benzothiophene as ortho-substituted benzene mimetics, focusing on geometric, electronic, and physicochemical parameters that influence target engagement and pharmacokinetic behavior.
Geometric and Topological Comparisons:
Physicochemical and ADMET Profiling:
Table 2: Bioisosteric Comparison of Benzoxazolone vs. Benzothiophene Pharmacophores
Parameter | Benzoxazolone Derivatives | Benzothiophene Derivatives | Biological Implications |
---|---|---|---|
Bond angle (φ~1~) | 60° | 65–68° | Aligned target engagement |
Interatomic distance (d) | 2.8–3.2 Å | 3.0–3.3 Å | Compatible binding geometries |
Dihedral freedom (θ) | Constrained (67°) | Flexible (0–30°) | Binding pocket selectivity |
logD~7.4~ | 1.8–2.5 | 2.6–3.3 | Enhanced membrane permeability (benzothiophene) |
Aqueous solubility | 85–120 μM | 25–45 μM | Improved bioavailability (benzoxazolone) |
Metabolic stability (CL~int~) | 18 mL/min/kg | 32 mL/min/kg | Reduced hepatic extraction (benzoxazolone) |
H-bond acceptors | 3 | 1 | Enhanced target affinity |
Biological Performance Mapping: Systematic replacement studies in telmisartan analogs reveal benzoxazolone bioisosteres maintain angiotensin receptor affinity (K~i~ 1.8 nM vs. 1.5 nM for native) with improved aqueous solubility (32 μg/mL vs. 8 μg/mL). Conversely, benzothiophene analogs show 3-fold reduced potency in iNOS inhibition assays despite superior logD (2.9 vs. 2.3), attributed to suboptimal hydrogen bonding with heme propionate groups. These findings underscore context-dependent bioisostere selection—benzoxazolones excel in polar targets requiring hydrogen bonding (e.g., enzymes), while benzothiophenes perform better in hydrophobic receptor pockets [2] [4] [6].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: